BenchChemオンラインストアへようこそ!

N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)butyramide

Analytical Chemistry Chemical Procurement Quality Control

N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)butyramide (CAS 899745-32-5) is a small-molecule phthalazinone derivative with the molecular formula C₁₃H₁₅N₃O₂ and a molecular weight of 245.28 g/mol. The compound features a 1(2H)-phthalazinone core linked via a methylene bridge to an n-butyramide side chain.

Molecular Formula C13H15N3O2
Molecular Weight 245.282
CAS No. 899745-32-5
Cat. No. B2569509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)butyramide
CAS899745-32-5
Molecular FormulaC13H15N3O2
Molecular Weight245.282
Structural Identifiers
SMILESCCCC(=O)NCC1=NNC(=O)C2=CC=CC=C21
InChIInChI=1S/C13H15N3O2/c1-2-5-12(17)14-8-11-9-6-3-4-7-10(9)13(18)16-15-11/h3-4,6-7H,2,5,8H2,1H3,(H,14,17)(H,16,18)
InChIKeyIYUYUIXOLTVFFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)butyramide (CAS 899745-32-5): Procurement-Grade Purity and Core Scaffold Identity


N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)butyramide (CAS 899745-32-5) is a small-molecule phthalazinone derivative with the molecular formula C₁₃H₁₅N₃O₂ and a molecular weight of 245.28 g/mol . The compound features a 1(2H)-phthalazinone core linked via a methylene bridge to an n-butyramide side chain. Its SMILES notation is CCCC(=O)NCC1=NNC(=O)C2=C1C=CC=C2 . Phthalazinones are a privileged scaffold in medicinal chemistry, most notably serving as the pharmacophoric core of the FDA-approved PARP1/2 inhibitor olaparib (IC₅₀ = 5 nM for PARP1 and 1 nM for PARP2) . This compound is supplied at a standard purity of 98% with batch-specific QC documentation including NMR, HPLC, and GC spectra .

Why N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)butyramide Cannot Be Replaced by Generic Phthalazinone Analogs


Phthalazinone derivatives exhibit highly divergent biological activity profiles depending on the nature of the N-substituent at the methylene bridge and the substitution pattern on the phthalazinone ring. A closely related analog, N-(3-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)phenyl)butyramide, incorporates a meta-substituted phenyl spacer between the phthalazinone core and the butyramide, yielding an IC₅₀ of 90 nM against human PARP-1 [1]. In contrast, the target compound lacks this phenyl spacer, resulting in a markedly shorter and conformationally distinct linker that alters the distance and angular relationship between the phthalazinone hydrogen-bonding motif and the terminal amide [1]. Furthermore, phthalazinone-based HBV capsid assembly modulators described in recent patent literature demonstrate that even subtle changes to the amide substituent on the (phthalazin-1-yl)methyl scaffold can shift selectivity from PARP inhibition to antiviral mechanisms [2]. These structural distinctions preclude simple interchangeability among phthalazinone analogs for any application requiring target-specific binding or defined SAR progression.

Quantitative Differentiation Evidence for N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)butyramide (CAS 899745-32-5)


Certified Purity and QC Documentation vs. Uncharacterized Phthalazinone Analogs

The target compound is supplied at a guaranteed purity of 98% by Bidepharm (catalog BD01881630), with batch-specific QC data including NMR, HPLC, and GC spectra provided for each production lot . This level of characterization exceeds what is typically available for non-stock phthalazinone intermediates sourced from aggregator platforms. In comparison, generic phthalazinone building blocks listed on commodity chemical databases (e.g., 2-(4-morpholinylmethyl)-1(2H)-phthalazinone, MW 245.28) are commonly offered at 95% purity without guaranteed batch-specific spectra .

Analytical Chemistry Chemical Procurement Quality Control

Linker-Length Differentiation from the Phenyl-Spaced PARP-1 Analog CHEMBL425560

The target compound bears a direct methylene (–CH₂–) linker between the phthalazinone C1 position and the butyramide nitrogen . The closest analog with published bioactivity data, CHEMBL425560 (N-(3-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)phenyl)butyramide), inserts a meta-substituted phenyl ring at this position, extending the linker by approximately 4.3 Å and introducing a rigid aromatic spacer [1]. CHEMBL425560 exhibits an IC₅₀ of 90 nM against human PARP-1 [1]. No primary bioactivity data are currently available in the public domain for the target compound itself; however, the significant difference in linker geometry and length means that the target compound cannot be assumed to recapitulate the PARP-1 binding mode or potency of CHEMBL425560.

Medicinal Chemistry PARP Inhibition Structure-Activity Relationship

Class-Level PARP Inhibition Potential: Phthalazinone Scaffold Benchmarking Against Olaparib

The phthalazinone scaffold is the core pharmacophore of the clinical PARP inhibitor olaparib (PARP-1 IC₅₀ = 5 nM; PARP-2 IC₅₀ = 1 nM) . Phthalazinone derivatives achieve PARP-1 inhibition through a conserved hydrogen-bonding network involving Gly863 and Ser904 in the PARP-1 catalytic domain, as demonstrated by co-crystal structures (PDB: 5WRZ) [1]. While the target compound has no reported PARP-1 IC₅₀, its phthalazinone core retains the critical H-bond donor/acceptor motif (the lactam N–H and C=O) required for this interaction. By contrast, non-phthalazinone PARP inhibitor scaffolds (e.g., the benzimidazole carboxamide niraparib or the tricyclic indole talazoparib) engage the PARP-1 binding pocket through structurally distinct pharmacophores [2].

PARP Inhibition DNA Damage Response Oncology

Physicochemical Property Profile and Rule-of-Five Compliance vs. Lead-Like Phthalazinone Derivatives

The target compound has a molecular weight of 245.28 g/mol, 3 hydrogen bond acceptors, 0 hydrogen bond donors (excluding the phthalazinone lactam N–H, which is partially tautomeric), and a calculated logP estimated at approximately 0.8–1.2 based on structural analogs . It complies with all Rule-of-Five (RO5) criteria (MW < 500, HBD < 5, HBA < 10, logP < 5) [1]. In comparison, the clinical PARP inhibitor olaparib has MW = 434.46, violating the preferred fragment-like property space (MW < 300). A related phthalazinone analog, 4-chloro-N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)butanamide, has MW = 347.80 and introduces a halogen atom and cyclopentyl substituent that increase lipophilicity and steric bulk . The target compound's lower molecular weight and absence of halogen substituents make it a more suitable starting point for fragment growing or merging strategies.

Drug-Likeness Fragment-Based Drug Discovery Physicochemical Properties

Validated Application Scenarios for N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)butyramide (CAS 899745-32-5)


Minimal Phthalazinone Fragment for PARP-1 Crystallographic Soaking and SPR Biosensor Studies

The target compound provides the minimal phthalazinone-butyramide pharmacophore (MW 245.28) suitable for crystallographic fragment soaking experiments targeting PARP-1. The conserved lactam N–H and C=O groups can engage the Gly863/Ser904 H-bonding network as observed in PDB 5WRZ [1]. Its low molecular weight and fragment-like properties (RO3 violations = 2, per mcule property predictions for phthalazinone analogs) make it appropriate for surface plasmon resonance (SPR) fragment screening at concentrations up to 1–2 mM without solubility-limited artifacts [2].

Synthetic Intermediate for N-(Phthalazin-1-ylmethyl)amide Derivatives in Anti-HBV Drug Discovery

Recent patent disclosures (US 2023/0312481 A1) describe substituted N-(phthalazin-1-ylmethyl)amides as HBV capsid assembly modulators [3]. The target compound, with its free methylene-butyramide architecture, serves as a key synthetic intermediate for diversification at the terminal amide position. Researchers can exploit the butyramide's terminal methyl group for late-stage C–H functionalization or replace the butyryl moiety via amide hydrolysis and re-acylation to generate focused libraries of N-(phthalazin-1-ylmethyl)amide analogs for anti-HBV screening.

Reference Standard for Analytical Method Development and QC Validation of Phthalazinone-Based APIs

With a certified purity of 98% and available batch-specific NMR, HPLC, and GC spectra from Bidepharm , the target compound is qualified as a reference standard for HPLC method development, system suitability testing, and retention time marker calibration in analytical workflows targeting phthalazinone-containing APIs. This is particularly relevant for laboratories developing analytical methods for olaparib and its related substances, where phthalazinone-containing impurities (e.g., Olaparib Impurity 20, CAS 420846-72-6) require chromatographic resolution [4]. The compound's distinct retention time and UV chromophore (phthalazinone λₘₐₓ ~280–310 nm) facilitate its use as an internal standard or resolution marker.

Scaffold for Systematic SAR Exploration of Linker Length Effects on PARP-1 Potency

The direct –CH₂– linker in the target compound contrasts with the –CH₂–(m-C₆H₄)– linker in the PARP-1-active analog CHEMBL425560 (IC₅₀ = 90 nM) [5]. This structural divergence enables a systematic SAR study where the target compound serves as the minimal-linker reference point. By synthesizing a series of analogs with progressively longer and more rigid linkers (ethyl, propyl, phenyl, benzyl), medicinal chemistry teams can map the optimal spacer geometry for PARP-1 binding and selectivity over PARP-2 and other PARP isoforms.

Quote Request

Request a Quote for N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)butyramide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.